Heptafluorobutyronitrile

Overview

Description

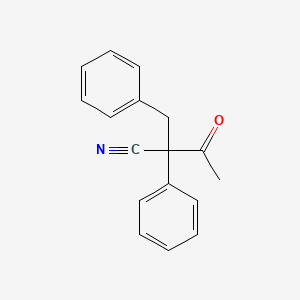

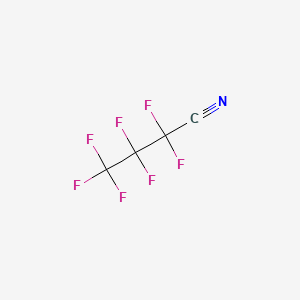

Heptafluorobutyronitrile is a useful research compound. Its molecular formula is C4F7N and its molecular weight is 195.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental-Friendly Insulating Medium

- Gas Insulation : C4F7N has been identified as a promising alternative to sulfur hexafluoride (SF6) for use in gas-insulated equipment due to its excellent insulation and environmental protection characteristics. The study of its decomposition products in C4F7N-CO2 gas mixtures is vital for monitoring the insulation state of electrical equipment (Zhang et al., 2020).

Chemical Stability and Reactivity

- Thermal Stability : Research on the thermal unimolecular reaction of C4F7N shows its potential as a dielectric compound with lower environmental impact compared to sulfur hexafluoride. The study identifies various byproducts and reaction pathways, providing insights into its chemical reactivity and stability under high temperatures (Yu et al., 2018).

Synthesis and Production

- Efficient Synthesis : Novel and efficient synthetic routes for producing Heptafluorobutyronitrile have been developed. This involves a process that avoids the use of highly toxic and expensive substances, enhancing the feasibility of large-scale production (Gao et al., 2019).

Analytical and Detection Techniques

- Ultraviolet Spectral Analysis : Techniques have been developed for the rapid analytical detection of C4F7N concentration in gas mixtures using ultraviolet (UV) absorption spectroscopy. This method is crucial for the quantitative detection of C4F7N in its application range (Zhang et al., 2019).

- Infrared Spectroscopy : The feasibility of detecting decomposition products of C4F7N-CO2 gas mixtures using infrared spectroscopy has been established. This method lays the foundation for future online monitoring technologies in electrical equipment (Zhang et al., 2020).

Adsorption and Decomposition

- Adsorption on γ-Al2O3 : The adsorption performance of γ-Al2O3 for C4F7N and its decomposition components has been studied, indicating its strong adsorption effect. This research suggests potential applications in gas recovery and recycling (Ran et al., 2021).

Safety and Hazards

Mechanism of Action

C4F7NC_4F_7NC4F7N

. It is a colorless, odorless gas that is used in various applications due to its unique properties . Here, we will discuss the mechanism of action of HFBN, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action

The primary targets of HFBN are electrical equipment where it is used as an insulating medium and arc extinguishing material . It is also used as a filling gas in gas-insulated switchgear .

Mode of Action

HFBN interacts with its targets by providing high chemical and thermal stability . It has excellent electrical insulation properties and a low loss factor, making it an ideal insulating medium .

Biochemical Pathways

Its primary function is in the field of electrical engineering .

Pharmacokinetics

It is known that hfbn is a gas at room temperature with a boiling point of 2-5°c . This suggests that it could be rapidly absorbed and distributed in the body if inhaled, although further studies would be needed to confirm this.

Result of Action

The result of HFBN’s action is the effective insulation of electrical equipment and the extinguishing of electrical arcs . This helps to prevent electrical failures and increases the safety and efficiency of electrical systems .

Action Environment

The action of HFBN can be influenced by environmental factors such as temperature and pressure. Its low boiling point suggests that it could become less effective as an insulating gas at high temperatures . Additionally, HFBN is a highly oxygenated dangerous substance, so it should be kept away from fire and high temperatures .

Biochemical Analysis

Biochemical Properties

Heptafluorobutyronitrile plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper surfaces, where its decomposition components exhibit specific adsorption behaviors

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s high chemical stability allows it to persist in cellular environments, potentially leading to long-term effects on cellular functions . Its impact on cell signaling pathways and gene expression can result in altered cellular metabolism, which is essential for understanding its overall biochemical effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Studies have shown that this compound can interact with copper surfaces, leading to the decomposition of its components and subsequent molecular interactions . These interactions are critical for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. This compound is known for its high chemical stability, which allows it to maintain its effects over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Understanding the threshold effects and toxicological profile of this compound is crucial for its safe application in various fields.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within cellular compartments . Understanding these processes is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F7N/c5-2(6,1-12)3(7,8)4(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZRBIJGLJJPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059913 | |

| Record name | Heptafluorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-00-8 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary reaction pathways of Heptafluorobutyronitrile with pyridinium alkoxycarbonylmethylides?

A1: this compound reacts with pyridinium alkoxycarbonylmethylides to yield three main products: perfluoroalkylated imidazo[1,2-a]pyridines, N-[2-amino-3,3,3-trifluoro-1-(t-butoxycarbonyl)prop-1-enyl]pyridinium perchlorate, and pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide. The reaction proceeds through a stepwise mechanism involving a cycloaddition step. Interestingly, the ratio of these products can be controlled by adjusting the initial reactant concentrations. []

Q2: How does the molecular structure of this compound influence its interaction with pyridinium alkoxycarbonylmethylides?

A2: The electron-withdrawing nature of the fluorine atoms in this compound significantly impacts its reactivity. This electron deficiency makes the nitrile group highly susceptible to nucleophilic attack by the pyridinium alkoxycarbonylmethylides, facilitating the formation of the observed products. []

Q3: Beyond its use in organic synthesis, what potential applications does this compound have in environmentally friendly technologies?

A3: this compound (C4F7N) has been investigated as a potential environmentally friendly alternative to sulfur hexafluoride (SF6) in gas insulation applications. Its strong electronegativity and excellent dielectric properties make it a promising candidate for high-voltage insulation in gas-insulated switchgear (GIS) and gas-insulated transmission lines (GIL). Research indicates that C4F7N gas mixtures, particularly with carbon dioxide (CO2) as a buffer gas, exhibit comparable insulation performance to SF6 under both AC and lightning impulse conditions. []

Q4: How does the presence of this compound in a CO2 gas mixture affect surface charge accumulation on epoxy insulators?

A4: Studies show that the presence of this compound in a CO2 gas mixture significantly influences surface charge accumulation on epoxy insulators used in high-voltage equipment. The addition of C4F7N leads to a reduction in the overall surface charge accumulation compared to pure CO2. This behavior is attributed to the high electron attachment cross-section of C4F7N, promoting electron capture and reducing free charge carriers in the gas mixture. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)